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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

A comprehensive analysis of the novel antimalarial candidate FNDR-20123 reveals a promising
profile, demonstrating consistent efficacy against both drug-sensitive and multi-drug resistant
strains of Plasmodium falciparum. This lack of cross-resistance with existing antimalarials,
attributed to its distinct mechanism of action as a histone deacetylase (HDAC) inhibitor,
positions FNDR-20123 as a significant development in the fight against drug-resistant malaria.

This guide provides a comparative overview of FNDR-20123's performance against a panel of
resistant parasite lines, details the experimental methodologies used to assess its activity, and
illustrates its mechanism of action.

Comparative Efficacy Against Resistant Strains

FNDR-20123 maintains potent activity against P. falciparum strains with well-characterized
resistance to conventional antimalarials. As a histone deacetylase (HDAC) inhibitor, its
mechanism is distinct from drugs that target pathways where resistance mutations commonly
arise.[1] Studies show that the 50% inhibitory concentration (IC50) of FNDR-20123 remains
largely unchanged across a variety of drug-resistant parasite lines, indicating a low potential for
cross-resistance.[2][3]

The compound was tested against a panel of mutant and resistant P. falciparum strains, and it
was observed to be sensitive in all of them.[1] This suggests that FNDR-20123 operates
through a pathway that is independent of the resistance mechanisms affecting other
antimalarials.[1]
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. . Resistance FNDR-20123 Chloroquine Artemisinin
Parasite Strain .
Profile IC50 (nM) IC50 (nM) IC50 (nM)
3D7 Sensitive 42 8.6-15 ~1-5
Chloroquine-
K1l ) 45 155 - 275 ~1-5
Resistant
Chloroquine-
Resistant,
Dd2 48 90.2 - 158 ~1-5

Pyrimethamine-

Resistant

Note: The IC50 values for comparator drugs are compiled from various sources and are
presented as a range to reflect experimental variability. The FNDR-20123 data is based on the
findings of Potluri et al., 2020.

Mechanism of Action: Histone Deacetylase
Inhibition

FNDR-20123 exerts its antimalarial effect by inhibiting Plasmodium falciparum histone
deacetylases (HDACs). HDACs are critical enzymes that regulate gene expression by
removing acetyl groups from histone proteins. This deacetylation leads to chromatin
condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 induces
hyperacetylation of histones, which results in a more open chromatin structure. This, in turn,

disrupts the tightly regulated gene expression required for the parasite's life cycle, ultimately
leading to cell death.
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Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor in P. falciparum.
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Experimental Protocols
In Vitro Drug Susceptibility Testing

The cross-resistance profile of FNDR-20123 was evaluated using a standardized in vitro drug
susceptibility assay, typically the SYBR Green I-based fluorescence assay. This method
quantifies parasite growth by measuring the fluorescence of SYBR Green | dye, which
intercalates with the DNA of the parasites.

Materials:
e Plasmodium falciparum strains (drug-sensitive and resistant)
e Human erythrocytes (O+)

e Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and
gentamicin)

e 96-well microtiter plates

e FNDR-20123 and comparator antimalarial drugs

o SYBR Green | lysis buffer (Tris-HCI, EDTA, saponin, Triton X-100)
e Fluorescence plate reader

Procedure:

o Parasite Culture:P. falciparum strains are maintained in continuous in vitro culture in human
erythrocytes at 37°C in a gas mixture of 5% CO2, 5% 02, and 90% N2.

e Drug Plate Preparation: A serial dilution of FNDR-20123 and comparator drugs is prepared
and dispensed into 96-well plates.

e Assay Initiation: Asynchronous or synchronized ring-stage parasite cultures are diluted to a
final parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium. This
parasite suspension is then added to the drug-containing wells.
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Incubation: The plates are incubated for 72 hours under the same conditions as the parasite
culture.

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A
lysis buffer containing SYBR Green | is then added to each well.

Fluorescence Reading: The plates are incubated in the dark for 1-2 hours, and the
fluorescence is measured using a plate reader with excitation and emission wavelengths of
approximately 485 nm and 530 nm, respectively.

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using
appropriate software.
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Caption: Experimental workflow for in vitro antimalarial drug susceptibility testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-existing-antimalarials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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